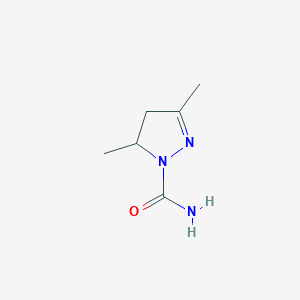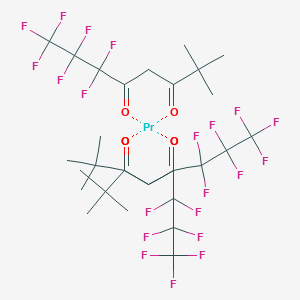
Copper pyrophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper pyrophosphate, also known as copper(II) pyrophosphate, is an inorganic compound with the chemical formula Cu₂P₂O₇. It is a light green powder that is insoluble in water but soluble in acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper pyrophosphate can be synthesized through the reaction of copper sulfate with potassium pyrophosphate in an aqueous solution. The reaction typically occurs at a pH of around 5.0, resulting in the precipitation of dithis compound .
Industrial Production Methods: In industrial settings, dithis compound is often produced by optimizing various parameters such as the Cu/P molar ratio, pH, and reaction time. For instance, a controlled Cu²⁺ dosing method can be employed to recover high-purity dithis compound from electroplating wastewater .
Analyse Chemischer Reaktionen
Types of Reactions: Copper pyrophosphate undergoes several types of chemical reactions, including hydrolysis and complexation. It can react with potassium pyrophosphate to form soluble potassium pyrophosphate copper(II) .
Common Reagents and Conditions: Common reagents used in reactions involving dithis compound include acids for dissolution and potassium pyrophosphate for complexation. The reactions typically occur under controlled pH conditions to ensure the desired product formation .
Major Products Formed: The major products formed from reactions involving dithis compound include various copper complexes and pyrophosphate derivatives. For example, the hydrolysis of dithis compound can lead to the formation of hexameric this compound .
Wissenschaftliche Forschungsanwendungen
Copper pyrophosphate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which dicopper pyrophosphate exerts its effects involves its interaction with molecular targets and pathways. For instance, in electroplating applications, the compound provides a source of copper ions that facilitate the deposition of copper onto substrates. The hydrolysis and ionization reactions of dithis compound play a crucial role in its functionality .
Vergleich Mit ähnlichen Verbindungen
Copper pyrophosphate can be compared with other similar compounds, such as:
Copper(II) pyrophosphate hydrate: This compound is similar in composition but contains water molecules in its structure.
Copper phosphate: Another copper-based compound used in various applications, including catalysis and material science.
This compound stands out due to its unique properties, such as its semiconductor characteristics and its use in non-cyanide electroplating processes .
Eigenschaften
CAS-Nummer |
15191-80-7 |
|---|---|
Molekularformel |
Cu2O7P2 |
Molekulargewicht |
301.04 g/mol |
IUPAC-Name |
dicopper;phosphonato phosphate |
InChI |
InChI=1S/2Cu.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4 |
InChI-Schlüssel |
PEVJCYPAFCUXEZ-UHFFFAOYSA-J |
SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cu+2].[Cu+2] |
Kanonische SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cu+2].[Cu+2] |
Key on ui other cas no. |
10102-90-6 15191-80-7 19372-21-5 |
Piktogramme |
Corrosive; Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-Benzyl-2,3,4,9-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B93810.png)







